N-Methyl-p-toluamide chemical properties and structure
N-Methyl-p-toluamide chemical properties and structure
An In-depth Technical Guide to N-Methyl-p-toluamide: Chemical Properties and Structure
Introduction
N-Methyl-p-toluamide, also known as N,4-dimethylbenzamide, is a member of the substituted benzamide class of organic compounds. Its structure is characterized by a central benzene ring substituted with a methyl group and an N-methylcarboxamide group at the para (1,4) positions. While its close structural analog, N,N-diethyl-m-toluamide (DEET), is renowned as an insect repellent[1][2], N-Methyl-p-toluamide serves as a valuable molecule for research in medicinal chemistry, materials science, and synthetic organic chemistry. Its specific substitution pattern offers a unique scaffold for derivatization and property tuning.
This guide provides a comprehensive technical overview of N-Methyl-p-toluamide, focusing on its fundamental chemical and structural properties. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in their work. We will delve into its molecular identity, synthetic pathways, spectroscopic signature, physicochemical properties, and safety considerations, grounding the discussion in established chemical principles and available data.
Molecular Structure and Identification
The unambiguous identification of a chemical compound is paramount for scientific rigor. N-Methyl-p-toluamide's identity is established through its unique structural arrangement and is cataloged under various chemical identifiers.
The core structure consists of a p-toluic acid backbone where the carboxylic acid hydroxyl group is replaced by a methylamino group. This secondary amide linkage is a key determinant of its chemical behavior.
Caption: 2D Chemical Structure of N-Methyl-p-toluamide.
Table 1: Chemical Identifiers for N-Methyl-p-toluamide
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N,4-dimethylbenzamide | PubChem[3] |
| CAS Number | 18370-11-1 | PubChem[3] |
| Molecular Formula | C₉H₁₁NO | PubChem[3], NIST[4] |
| Molecular Weight | 149.19 g/mol | PubChem[3] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC | ChemSpider[5] |
| InChI | InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | PubChem[3], NIST[4] |
| InChIKey | FZIOOTTWDRFBKU-UHFFFAOYSA-N | PubChem[3], NIST[4] |
Synthesis of N-Methyl-p-toluamide
The synthesis of N-Methyl-p-toluamide is typically achieved through standard amidation reactions. A robust and widely applicable method involves the conversion of p-toluic acid into a more reactive acyl chloride intermediate, which is subsequently reacted with methylamine. This two-step, one-pot synthesis is efficient and scalable.
The causality behind this experimental choice lies in the need to activate the carboxylic acid. The hydroxyl group of a carboxylic acid is a poor leaving group. Conversion to an acyl chloride with a reagent like thionyl chloride or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. The final step often includes a mild base to neutralize the HCl byproduct generated during the reaction.
Caption: General workflow for the synthesis of N-Methyl-p-toluamide.
Experimental Protocol: Synthesis from p-Toluic Acid
This protocol describes a representative laboratory-scale synthesis. Every step is designed to ensure reaction completion and facilitate purification.
-
Acid Chloride Formation (Activation):
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-toluic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) either neat or in an inert solvent (e.g., dichloromethane, DCM).
-
Rationale: An excess of thionyl chloride ensures complete conversion of the carboxylic acid and drives the reaction forward. The byproducts (SO₂ and HCl) are gaseous and can be removed easily.
-
Gently heat the mixture to reflux (approx. 40-60 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. This step is critical to prevent unwanted side reactions in the next stage.
-
-
Amidation Reaction:
-
Dissolve the crude p-toluoyl chloride intermediate in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath. Rationale: The reaction is exothermic; cooling controls the reaction rate and minimizes side-product formation.
-
Slowly add a solution of methylamine (2.0 eq, e.g., as a 40% solution in water or 2.0 M in THF) dropwise with vigorous stirring. An excess of the amine is used to react with the acyl chloride and to neutralize the HCl formed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.
-
-
Work-up and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic layers sequentially with dilute HCl (to remove excess methylamine), saturated NaHCO₃ solution (to remove any unreacted p-toluic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude N-Methyl-p-toluamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a pure crystalline solid.
-
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of N-Methyl-p-toluamide. The data presented below are based on a combination of experimental data from spectral databases and predictions from established chemical principles.
Table 2: Key Spectroscopic Data for N-Methyl-p-toluamide
| Technique | Feature | Characteristic Signal / Value |
|---|---|---|
| ¹H NMR | Aromatic Protons | ~7.2-7.7 ppm (two doublets, AA'BB' system) |
| N-H Proton | ~6.0-6.5 ppm (broad singlet or quartet, depends on solvent) | |
| N-Methyl Protons | ~2.9 ppm (doublet, J ≈ 5 Hz) | |
| Aryl-Methyl Protons | ~2.4 ppm (singlet) | |
| ¹³C NMR | Carbonyl Carbon | ~168 ppm |
| Aromatic Carbons | ~127-142 ppm (4 signals expected) | |
| N-Methyl Carbon | ~27 ppm | |
| Aryl-Methyl Carbon | ~21 ppm | |
| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ (sharp, secondary amide) |
| C-H Stretch (Aromatic) | ~3030-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | |
| C=O Stretch (Amide I) | ~1640 cm⁻¹ (strong) | |
| N-H Bend (Amide II) | ~1550 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 149 |
| Base Peak | m/z 119 ([M - CH₂NH]⁺ or [M - NHCH₃]⁺) |
| | Other Fragments | m/z 91 ([C₇H₇]⁺, tropylium ion) |
Note: NMR chemical shifts (ppm) are referenced to TMS and can vary based on solvent and concentration.
The mass spectrum available from the NIST WebBook shows a prominent molecular ion peak at m/z 149, confirming the molecular weight.[4] The base peak at m/z 119 corresponds to the characteristic loss of the N-methylamino group, resulting in the stable p-toluoyl cation.[4] The IR spectrum from NIST shows characteristic amide absorptions, including the C=O stretch.[6]
Physicochemical Properties
The physical properties of N-Methyl-p-toluamide dictate its behavior in various experimental settings, including its solubility and physical state. While comprehensive experimental data is limited, computed properties provide valuable estimates.
Table 3: Physical and Chemical Properties of N-Methyl-p-toluamide
| Property | Value | Source / Notes |
|---|---|---|
| Physical State | Solid | Based on related amides[7][8] |
| Molecular Weight | 149.19 g/mol | Computed by PubChem[3] |
| Topological Polar Surface Area | 29.1 Ų | Computed by PubChem[3] |
| XLogP3 | 1.2 | Computed by PubChem[3] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | Computed by PubChem[3] |
| Rotatable Bond Count | 1 | Computed by PubChem[3] |
| Solubility | Insoluble in water | Inferred from structure and related compounds[9] |
| | Soluble in organic solvents | Expected behavior (e.g., DCM, Ethyl Acetate, Alcohols) |
Chemical Reactivity and Stability
N-Methyl-p-toluamide's reactivity is primarily governed by the secondary amide functional group.
-
Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions via hydrolysis to yield p-toluic acid and methylamine. This reaction typically requires harsh conditions, such as heating with strong acids (e.g., H₂SO₄) or bases (e.g., NaOH).
-
Reduction: The amide can be reduced to the corresponding secondary amine, N-benzyl-N-methylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Stability: The compound is generally stable under normal laboratory conditions.[7]
-
Incompatibilities: It should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition or hydrolysis.[7]
Safety and Handling
As with any laboratory chemical, proper handling of N-Methyl-p-toluamide is essential to ensure personnel safety.
-
Hazard Classification: According to GHS information provided to the ECHA C&L Inventory, the compound is classified as Acute Toxicity 4, with the hazard statement H302: "Harmful if swallowed".[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of N-Methyl-p-toluamide. For specific applications, it is always recommended to consult primary literature and perform thorough risk assessments.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140377, N-Methyl-p-toluamide. PubChem. [Link]
-
Molbase. (n.d.). N-METHYL-P-TOLUAMIDE 18370-11-1 wiki. [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Methyl-p-toluamide (CAS 18370-11-1). [Link]
-
NIST. (n.d.). N-Methyl-p-toluamide Mass Spectrum. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). N-Methyl-p-toluamide IR Spectrum. NIST Chemistry WebBook. [Link]
-
Berrien County. (2024, March 29). Safety Data Sheet: p-Toluamide. [Link]
- O'Brien, K. P., & Cantilena, L. R. (n.d.). Rapid Determination of N,N-Diethyl-m-Toluamide and Permethrin in Human Plasma. Journal of Analytical Toxicology.
-
Wade, L. G. (2009, April 6). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. Michigan State University. [Link]
-
Gonzalez, D., et al. (2018). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. scielo.sld.cu [scielo.sld.cu]
- 3. N-Methyl-p-toluamide | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl-p-toluamide [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. N-Methyl-p-toluamide [webbook.nist.gov]
- 7. fishersci.com [fishersci.com]
- 8. berriencounty.org [berriencounty.org]
- 9. N,N-DIETHYL-M-TOLUAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
